molecular formula C18H14BrNO4S B2696619 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide CAS No. 1797069-54-5

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide

Cat. No. B2696619
CAS RN: 1797069-54-5
M. Wt: 420.28
InChI Key: IRHJYCCRARPKAJ-UHFFFAOYSA-N
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Description

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide, also known as BTM, is a novel compound that has attracted the attention of researchers in recent years. This compound has shown promise in various scientific research applications, including cancer treatment and drug discovery.

Scientific Research Applications

Synthesis and Labeling

Compounds with structural similarities are often synthesized for labeling purposes, including deuterium-labeling, which is essential for tracer studies in medical and biological research. For instance, the synthesis of deuterium-labeled furans and thiophenes has been described, highlighting the importance of these compounds in studying their behavior in living organisms or chemical systems (Stephens et al., 2001).

Photodynamic Therapy

The study of compounds containing furan and thiophene rings for photodynamic therapy applications is significant. These compounds, especially when incorporated into zinc phthalocyanine, exhibit high singlet oxygen quantum yields, making them potent photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Pharmacophores

Molecular docking studies of benzamide isomers, including those with bromo substituents and methoxy groups, have been conducted to explore their potential interactions with protein residues. These studies provide insights into the design of new pharmacophores for targeted drug discovery, emphasizing the importance of halogen bonding in the development of novel therapeutics (Moreno-Fuquen et al., 2022).

Electrophilic Substitution Reactions

Research into the kinetics of bromination of methoxycarbonyl derivatives of furan and thiophene has contributed to understanding the electrophilic substitution reactions in five-membered heterocyclic systems. Such studies are crucial for developing synthetic methodologies for complex organic compounds (Linda & Marino, 1968).

Antibacterial and Antimicrobial Agents

The discovery of bromophenols and related compounds from marine sources, such as the red alga Rhodomela confervoides, with potent antibacterial properties, underscores the potential of naturally derived compounds in developing new antibiotics. These studies highlight the importance of marine biodiversity in pharmaceutical research (Xu et al., 2003).

properties

IUPAC Name

2-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4S/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHJYCCRARPKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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